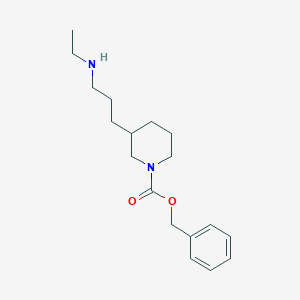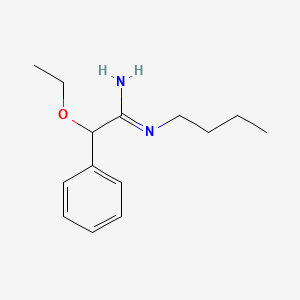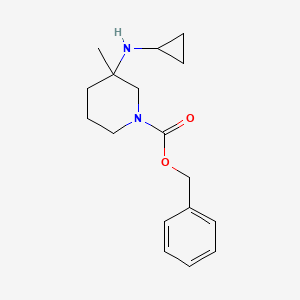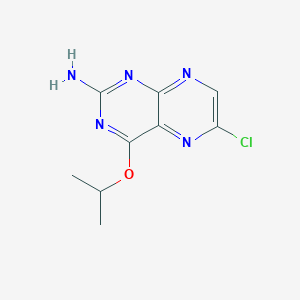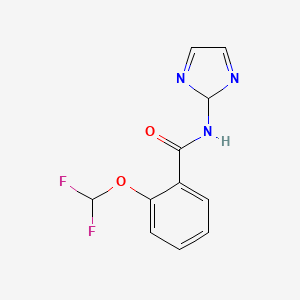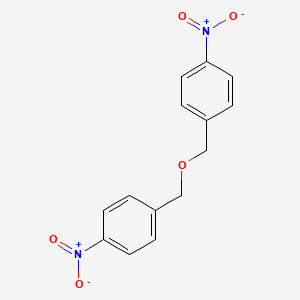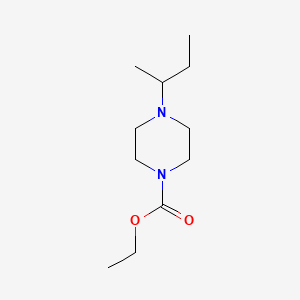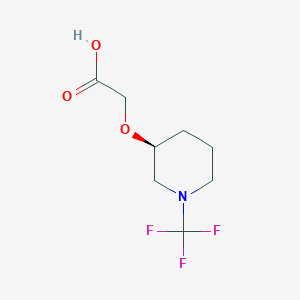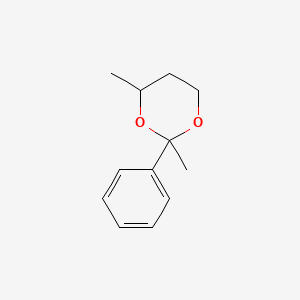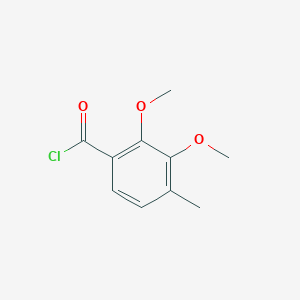
2,3-Dimethoxy-4-methylbenzoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dimethoxy-4-methylbenzoyl chloride is an organic compound with the molecular formula C10H11ClO3. It is a derivative of benzoyl chloride, featuring two methoxy groups and a methyl group on the benzene ring. This compound is used in various chemical syntheses and has applications in different fields such as pharmaceuticals and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2,3-Dimethoxy-4-methylbenzoyl chloride can be synthesized starting from 2,3-dimethoxybenzoic acid. The typical synthetic route involves the chlorination of the carboxylic acid group to form the acyl chloride. This reaction is usually carried out using thionyl chloride (SOCl2) or oxalyl chloride (COCl) in the presence of a base such as pyridine .
Industrial Production Methods: In an industrial setting, the preparation of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the chlorination process .
Análisis De Reacciones Químicas
Types of Reactions: 2,3-Dimethoxy-4-methylbenzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group can react with nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Major Products Formed:
Amides, esters, and thioesters: from nucleophilic substitution.
Alcohols: from reduction.
Carboxylic acids: from oxidation
Aplicaciones Científicas De Investigación
2,3-Dimethoxy-4-methylbenzoyl chloride has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2,3-dimethoxy-4-methylbenzoyl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various functional groups. This reactivity is exploited in the synthesis of amides, esters, and other derivatives .
Comparación Con Compuestos Similares
- 2,3-Dimethoxybenzoyl chloride
- 4-Methoxybenzoyl chloride
- 3,4-Dimethoxybenzoyl chloride
Comparison: 2,3-Dimethoxy-4-methylbenzoyl chloride is unique due to the presence of both methoxy and methyl groups on the benzene ring. This structural feature can influence its reactivity and the properties of its derivatives. For example, the electron-donating methoxy groups can enhance nucleophilic substitution reactions, while the methyl group can affect the compound’s steric properties .
Propiedades
Número CAS |
77869-41-1 |
|---|---|
Fórmula molecular |
C10H11ClO3 |
Peso molecular |
214.64 g/mol |
Nombre IUPAC |
2,3-dimethoxy-4-methylbenzoyl chloride |
InChI |
InChI=1S/C10H11ClO3/c1-6-4-5-7(10(11)12)9(14-3)8(6)13-2/h4-5H,1-3H3 |
Clave InChI |
MRHMEHYLJLWWJV-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C=C1)C(=O)Cl)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


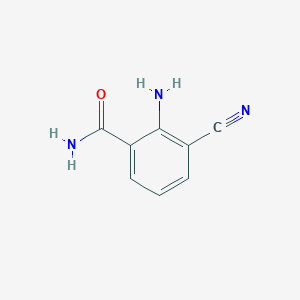
![3-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)-N-(tetrahydro-2H-pyran-4-yl)imidazo[1,2-b]-pyridazin-6-amine](/img/structure/B13949415.png)
